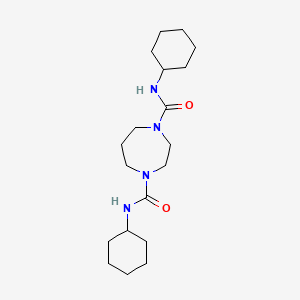

N-cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

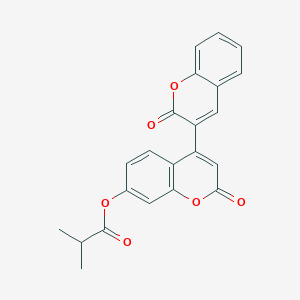

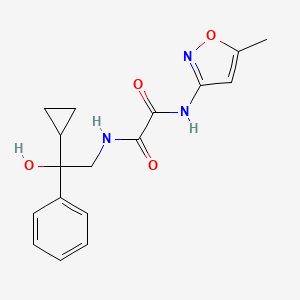

N-cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide (NCHCDF) is an organic compound with a wide range of applications in scientific research. It is a cyclic amide, a derivative of cyclohexanone, and is used as a reagent in the synthesis of other compounds. NCHCDF is a versatile compound that can be used in a variety of synthetic reactions and can be used to produce a range of products, from pharmaceuticals to polymers.

Applications De Recherche Scientifique

Synthesis of 2-Aminopyridines

The use of N-substituted formamides as nucleophiles in the synthesis of densely substituted 2-aminopyridines through a base-promoted cascade reaction showcases the utility of formamides in organic synthesis. This method highlights the role of formamides as superior traceless activating groups for free amines, with the formyl group being removed in situ during the reaction process (Weng et al., 2018).

Three-Component Reaction for Formamides

Another study illustrates the synthesis of N-cyclohexyl-N-[aryl-(2,4,6-trioxohexahydropyrimidin-5-yl)methyl]formamides via a three-component reaction involving cyclohexyl isocyanide, barbituric acid, and different aldehydes. This reaction produces corresponding formamides in excellent yields, demonstrating the versatility of formamides in facilitating complex organic reactions (Anary‐Abbasinejad et al., 2007).

Cross-Dehydrogenative Coupling Reactions

Formamides have been highlighted for their role in cross-dehydrogenative coupling reactions between C(sp2)–H and X–H bonds. This novel approach is pivotal in preparing carboxamide, carbamate, and urea derivatives, which are significant in medicinal chemistry and natural product synthesis. The review focuses on recent advances and developments in this field, emphasizing reaction patterns and mechanisms (He et al., 2020).

Synthesis and Characterization of Imidazoles and Formimidoyl-1H-Imidazoles

Research on the preparation and characterization of imidazole and formimidoyl-1H-imidazole derivatives from formamidines highlights the synthetic value of formamides. Starting from readily available ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate, this study demonstrates the synthesis of various derivatives, showcasing the versatility of formamides in heterocyclic chemistry (Yahyazadeh, 2014).

Propriétés

IUPAC Name |

1-N,4-N-dicyclohexyl-1,4-diazepane-1,4-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N4O2/c24-18(20-16-8-3-1-4-9-16)22-12-7-13-23(15-14-22)19(25)21-17-10-5-2-6-11-17/h16-17H,1-15H2,(H,20,24)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGSVMFXZYYKGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCCN(CC2)C(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4-[[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2607250.png)

![N-(2,3-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2607251.png)

![1-(2-Chlorobenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2607262.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[4-(3-ethyl-1,2,4-thiadiazol-5-YL)piperazin-1-YL]acetamide](/img/structure/B2607265.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2607266.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2607269.png)